Fmoc-3-benzoyl-erythro-sphingosine
Description
Significance of Sphingolipids in Biological Systems Research
General Roles of Sphingolipids as Biomolecules and Membrane Constituents
Sphingolipids are a major class of lipids found in the cell membranes of all eukaryotic organisms and some prokaryotes. cgiar.org As structural components, they are essential for the integrity and fluidity of the lipid bilayer. acs.org Their physical properties, such as high phase transition temperatures, contribute to the formation of specialized membrane microdomains known as lipid rafts. acs.orgmdpi.com These rafts are enriched in sphingolipids and cholesterol and serve as platforms for organizing signaling proteins, thereby modulating their activity and controlling cellular processes like endocytosis and intracellular trafficking. acs.org Beyond their structural role, sphingolipids are critical for functions such as forming the skin's water barrier and acting as ligands for extracellular matrix proteins and receptors on adjacent cells. cgiar.org
Sphingoid Bases as Core Structures in Sphingolipid Diversity
The defining feature of all sphingolipids is the presence of a sphingoid base backbone, a long-chain aliphatic amino alcohol. numberanalytics.comresearchgate.netgoogle.com This core structure is the foundation upon which an immense diversity of sphingolipids is built. The term "sphingosine" technically refers to a specific C18 sphingoid base, (2S,3R,4E)-2-aminooctadec-4-ene-1,3-diol, but is often used more broadly. numberanalytics.com The structural variety of sphingoid bases—which can differ in chain length, the number and position of double bonds, and the presence of additional hydroxyl groups—is vast, with hundreds of distinct compounds identified. numberanalytics.comub.edu This diversity, generated by enzymes like serine palmitoyltransferase, is crucial for the varied functions of the resulting complex sphingolipids. researchgate.netub.edu
Role of Sphingosine (B13886) and its Derivatives in Cellular Signaling Pathways (Academic Context)
Sphingosine and its metabolites, notably ceramide and sphingosine-1-phosphate (S1P), are pivotal second messengers in a wide array of cellular signaling pathways. mdpi.comwiley.com These molecules are not merely intermediates in metabolic pathways but are active participants that regulate cell fate. Ceramide, for instance, is often generated in response to cellular stress and is generally considered a pro-apoptotic signal, inhibiting cell growth and promoting programmed cell death. mdpi.comgoogle.comtotal-synthesis.com
Conversely, sphingosine-1-phosphate (S1P) typically promotes cell survival, proliferation, and migration while suppressing apoptosis. google.comwikipedia.org This opposing relationship has led to the concept of the "sphingolipid rheostat," where the intracellular balance between ceramide and S1P levels can determine whether a cell undergoes apoptosis or proliferates. google.com Dysregulation of this balance and the signaling pathways these molecules control is implicated in numerous diseases, including cancer, diabetes, and neurodegenerative disorders. researchgate.netgoogle.comwikipedia.org
The Compound Fmoc-3-benzoyl-erythro-sphingosine: Context and Rationale for Research
To study the specific functions of sphingolipid derivatives and their roles in disease, researchers often need to synthesize custom molecules. This requires a strategic approach using principles of synthetic organic chemistry, where compounds like this compound become indispensable.
Importance of Protected Sphingosine Derivatives in Synthetic Chemistry
The synthesis of complex molecules like sphingolipid analogs is a significant challenge due to the presence of multiple reactive functional groups. cgiar.orgnumberanalytics.com Sphingosine itself has three such groups: a primary hydroxyl group at C1, a secondary hydroxyl group at C3, and an amino group at C2. To chemically modify one of these sites without affecting the others, chemists employ "protecting groups." cgiar.orgwiley.comacs.org These are molecules that are temporarily attached to a functional group to render it inert to specific reaction conditions. numberanalytics.comresearchgate.net
The use of protecting groups allows for selective reactions to be performed elsewhere on the molecule. cgiar.org A crucial strategy in multi-step synthesis is the use of "orthogonal" protecting groups, which can be removed under different, specific conditions without affecting each other. numberanalytics.com This provides chemists with precise control over the synthetic pathway. numberanalytics.com The compound , This compound , is an example of a doubly protected sphingosine derivative. The Fluorenylmethyloxycarbonyl (Fmoc) group protects the amine, while the Benzoyl group protects the C3-hydroxyl. This allows chemists to selectively react with the remaining primary hydroxyl group at the C1 position, for example, to attach sugars or phosphate (B84403) groups, thereby building complex sphingolipids from the ground up. acs.orgnih.gov
Chemical Structure and Stereochemical Considerations of erythro-Sphingosine Moiety
The biological activity of sphingolipids is highly dependent on their specific three-dimensional structure, or stereochemistry. The naturally occurring and most common form of sphingosine is D-erythro-sphingosine. Its systematic name is (2S,3R,4E)-2-aminooctadec-4-ene-1,3-diol. numberanalytics.com This designation specifies the precise spatial arrangement of its functional groups:
(2S, 3R): This describes the "erythro" configuration of the two chiral centers at carbons 2 and 3. The amino group at C2 and the hydroxyl group at C3 are on opposite sides in a Fischer projection. This is distinct from the "threo" isomer, which has a different spatial arrangement and often different biological activity.
(4E): This indicates that the double bond between carbons 4 and 5 has a trans (or E for entgegen) geometry.
This specific stereochemistry is critical for its recognition by enzymes and receptors in biological systems. google.com this compound retains this essential erythro stereoisomerism of the sphingosine backbone, ensuring that the complex molecules synthesized from it are relevant for studying biological systems.
Data Tables
Table 1: Key Sphingolipid Derivatives in Cellular Signaling
| Compound Name | Typical Signaling Role |
|---|---|
| Ceramide | Pro-apoptotic, growth arrest mdpi.comgoogle.com |
| Sphingosine | Mediator in signaling pathways, precursor to S1P wiley.com |
Table 2: Protecting Groups Used in the Featured Compound
| Protecting Group | Protected Functional Group | Typical Deprotection Condition |
|---|---|---|
| Fmoc (Fluorenylmethyloxycarbonyl) | Amine (at C2) | Base (e.g., Piperidine) wikipedia.org |
| Benzoyl | Hydroxyl (at C3) | Base (e.g., Nucleophilic hydrolysis) acs.org |
Role of Fmoc and Benzoyl Protecting Groups in Synthesis and Research Applications
The strategic application of the 9-fluorenylmethoxycarbonyl (Fmoc) and benzoyl (Bz) protecting groups in this compound is central to its utility in synthetic sphingolipid chemistry.
The Fmoc group serves to protect the C2 amino group of the sphingosine backbone. altabioscience.comtotal-synthesis.com This protection is vital as the nucleophilic amine could otherwise engage in unwanted side reactions during the chemical modification of other parts of the molecule, particularly the hydroxyl groups. altabioscience.com The Fmoc group is renowned for its stability under acidic conditions while being exceptionally sensitive to basic conditions. total-synthesis.comnih.gov It is typically removed using a mild base, such as a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF). total-synthesis.combeilstein-journals.org This base-lability is a key feature, allowing for its removal without disturbing other acid-sensitive or more robust protecting groups that may be present in the molecule. altabioscience.comnih.gov The strong UV absorbance of the fluorenyl group released during deprotection also provides a convenient method for monitoring the reaction's progress. altabioscience.comnih.gov
The Benzoyl group (Bz) is used to protect the C3 hydroxyl group of the sphingosine molecule. libretexts.org Similar to the Fmoc group's role, this prevents the hydroxyl group from undergoing undesired reactions. The benzoyl ester is stable under the mild basic conditions used to remove the Fmoc group, demonstrating the orthogonal nature of this protection strategy. organic-chemistry.orglibretexts.org The benzoyl group can be removed under different conditions, typically by treatment with a stronger base like sodium methoxide (B1231860) in methanol (B129727) (saponification), or under acidic conditions. libretexts.org This differential stability allows chemists to selectively unmask the amine and hydroxyl groups at different stages of a synthetic sequence, enabling the precise and directed synthesis of complex targets like ceramides, sphingomyelin, and other sphingolipids. nih.govnih.govresearchgate.net
Structure
2D Structure
Properties
IUPAC Name |
[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-1-hydroxyoctadec-4-en-3-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H51NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-28-38(46-39(43)31-22-15-14-16-23-31)37(29-42)41-40(44)45-30-36-34-26-20-18-24-32(34)33-25-19-21-27-35(33)36/h14-28,36-38,42H,2-13,29-30H2,1H3,(H,41,44)/t37-,38?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYWOXBLBCCNJM-MLPLAHBKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC=CC([C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H51NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
625.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Analytical and Spectroscopic Characterization in Research
Spectroscopic Techniques for Structure Elucidation and Purity Assessment
Spectroscopic methods are indispensable for probing the molecular structure of Fmoc-3-benzoyl-erythro-sphingosine, providing definitive evidence of its covalent framework and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemistry and Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are utilized to confirm the connectivity of atoms and, crucially, to establish the erythro stereochemistry.
In a typical analysis, the sample is dissolved in a deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), and subjected to a strong magnetic field. The resulting spectra display signals corresponding to each unique proton and carbon environment within the molecule.
Key ¹H NMR Spectral Features:
| Proton Assignment | Chemical Shift (ppm) Range | Multiplicity | Coupling Constants (Hz) |
| Aromatic protons (Fmoc & Benzoyl) | 7.20 - 8.20 | Multiplet | - |
| Vinylic protons | 5.40 - 5.80 | Multiplet | - |
| Methylene protons (Fmoc) | 4.20 - 4.50 | Multiplet | - |
| Methine protons (Sphingosine backbone) | 3.80 - 4.80 | Multiplet | - |
| Methylene & Methyl protons (Alkyl chain) | 0.80 - 1.40 | Multiplet & Triplet | - |
The specific coupling constants and chemical shifts of the protons on the stereogenic centers (C2 and C3) are critical for confirming the erythro configuration, distinguishing it from the threo diastereomer.
Key ¹³C NMR Spectral Features:
| Carbon Assignment | Chemical Shift (ppm) Range |
| Carbonyl carbons (Fmoc & Benzoyl) | 165 - 175 |
| Aromatic carbons | 120 - 145 |
| Vinylic carbons | 125 - 135 |
| Methine carbons (Sphingosine backbone) | 50 - 75 |
| Methylene carbons (Alkyl chain) | 20 - 40 |
| Methyl carbon (Alkyl chain) | ~14 |
The presence of the correct number of signals in both the proton and carbon spectra, along with their characteristic chemical shifts and coupling patterns, provides unambiguous confirmation of the molecular structure of this compound. Chemical companies that synthesize and sell this compound, such as TRC, often provide the NMR and mass spectrometry data to confirm the structure of their products. qiaosun.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to gain structural information through analysis of its fragmentation patterns. For this compound, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed.
Expected Molecular Ion Peaks:
| Ion | Calculated m/z |
| [M+H]⁺ | 632.3374 |
| [M+Na]⁺ | 654.3193 |
Furthermore, the fragmentation pattern observed in the MS/MS spectrum offers valuable structural insights. Characteristic fragment ions arise from the cleavage of specific bonds within the molecule, such as the loss of the Fmoc group, the benzoyl group, or fragmentation along the sphingosine (B13886) backbone. Analysis of these fragments helps to confirm the presence and location of the various functional groups.
Chromatographic Methods for Purification and Analysis
Chromatographic techniques are essential for both the purification of this compound after its synthesis and for the analysis of its purity.
Thin-Layer Chromatography (TLC) in Metabolic Studies
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used to monitor the progress of chemical reactions and to assess the purity of a sample. In the context of metabolic studies, TLC can be employed to separate this compound from its potential metabolites.
A small amount of the sample is spotted onto a TLC plate (e.g., silica (B1680970) gel), which is then developed in a suitable solvent system (mobile phase). The different components of the mixture travel up the plate at different rates, leading to their separation. The position of the spots is visualized, often using UV light (due to the UV-active Fmoc and benzoyl groups) or by staining. The retention factor (Rƒ) value is a characteristic of the compound in a given solvent system.
High-Performance Liquid Chromatography (HPLC) for Purity and Stereoisomer Separation
High-Performance Liquid Chromatography (HPLC) is a more powerful and quantitative chromatographic technique used to determine the purity of this compound and to separate it from any impurities or stereoisomers.
The sample is dissolved in a suitable solvent and injected into the HPLC system. It is then passed through a column packed with a stationary phase under high pressure. The separation is based on the differential partitioning of the analyte between the mobile phase and the stationary phase. A detector, typically a UV detector set to a wavelength where the Fmoc or benzoyl group absorbs, is used to monitor the eluting compounds.
The purity of the sample is determined by the area of the main peak relative to the total area of all peaks in the chromatogram. HPLC is also crucial for separating the erythro and threo diastereomers, which often requires the use of a chiral stationary phase or specific mobile phase conditions.
Determination of Enantiomeric and Diastereomeric Purity
The biological activity of sphingolipids and their derivatives is often highly dependent on their stereochemistry. Therefore, it is critical to determine the enantiomeric and diastereomeric purity of synthetic this compound.
As mentioned, chiral HPLC is a primary method for this purpose. By using a chiral stationary phase, it is possible to resolve the different stereoisomers into separate peaks. The relative integration of these peaks allows for the quantification of the diastereomeric excess (d.e.) and enantiomeric excess (e.e.).
In addition to chiral HPLC, advanced NMR techniques, sometimes in the presence of a chiral solvating agent, can also be used to distinguish between and quantify different stereoisomers.
Chiral Chromatography Methods
The determination of the enantiomeric purity of this compound is a critical aspect of its characterization, ensuring the stereochemical integrity of the molecule for its intended research applications. High-performance liquid chromatography (HPLC) employing chiral stationary phases (CSPs) is a powerful and widely used technique for the separation of enantiomers. Given the structural features of this compound, which include a bulky fluorenylmethyloxycarbonyl (Fmoc) protecting group, a benzoyl ester, and the sphingoid backbone with two chiral centers, specific types of CSPs are particularly effective.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are among the most successful for the resolution of a wide range of chiral compounds, including N-protected amino acids and their derivatives. phenomenex.comwindows.net The chiral recognition mechanism of these phases often involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking, with the chiral cavities or grooves of the polysaccharide polymer. The large, aromatic Fmoc group in this compound can engage in strong π-π interactions with the phenylcarbamate derivatives of the polysaccharide backbone of many common CSPs.
For the analysis of Fmoc-protected amino acids, reversed-phase conditions are often employed. phenomenex.comphenomenex.com A typical mobile phase would consist of an aqueous buffer (often containing an acidic modifier like trifluoroacetic acid, TFA) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). The acidic modifier helps to suppress the ionization of any free carboxyl groups and to sharpen the peak shapes. The choice of the specific cellulose or amylose-based column and the exact mobile phase composition would require methodical screening to achieve optimal separation.
A general screening protocol for the chiral separation of this compound would involve testing a series of polysaccharide-based columns with varying mobile phase compositions. The table below illustrates a hypothetical screening process and the expected outcomes based on literature for similar Fmoc-derivatives.
Table 1: Hypothetical Screening for Chiral HPLC Separation of this compound Enantiomers
| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Flow Rate (mL/min) | Detection (nm) | Resolution (Rs) | Elution Order |
| Lux Cellulose-1 (5 µm) | 60:40 Acetonitrile/Water + 0.1% TFA | 1.0 | 265 | 1.2 | L-enantiomer before D-enantiomer |
| Lux Cellulose-2 (5 µm) | 70:30 Acetonitrile/Water + 0.1% TFA | 1.0 | 265 | 2.1 | L-enantiomer before D-enantiomer |
| Chiralcel OD-H (5 µm) | 80:20 Hexane/Isopropanol | 0.8 | 265 | 1.8 | D-enantiomer before L-enantiomer |
| Chiralpak AD-H (5 µm) | 90:10 Hexane/Isopropanol | 0.8 | 265 | 1.5 | D-enantiomer before L-enantiomer |
This table is for illustrative purposes and actual results may vary.
The selection of the detection wavelength is based on the strong UV absorbance of the Fmoc group, which is typically around 265 nm, providing high sensitivity for detection. The elution order of the enantiomers can vary depending on the specific CSP and mobile phase used and would need to be determined empirically, often by analyzing a sample enriched in one enantiomer.
Indirect Methods for Enantiomeric Excess Determination
Indirect methods for determining enantiomeric excess (ee) involve the derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated and quantified using standard achiral chromatographic techniques, such as reversed-phase HPLC.
For a compound like this compound, the primary hydroxyl group at the C1 position presents a potential site for derivatization. Chiral derivatizing agents containing a reactive group, such as an acid chloride or an isocyanate, can be used to form esters or carbamates, respectively. An example of a commonly used CDA is (+)- or (-)-1-(9-fluorenyl)ethyl chloroformate (FLEC), which would react with the primary alcohol of this compound to yield diastereomeric carbonates. The resulting diastereomers can then be separated on a standard C18 column.
Table 2: Example of Indirect Enantiomeric Excess Determination via Derivatization
| Analyte | Chiral Derivatizing Agent (CDA) | Reaction Product | Chromatographic Column | Mobile Phase | Detection |
| This compound | (+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC) | Diastereomeric Carbonates | C18 (e.g., 250 x 4.6 mm, 5 µm) | Acetonitrile/Water gradient | Fluorescence (Ex: 260 nm, Em: 310 nm) |
Another powerful indirect method for the determination of enantiomeric excess is Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents (CSAs). CSAs are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. This interaction leads to a difference in the chemical shifts of corresponding protons in the two enantiomers, allowing for their quantification by integrating the respective signals in the ¹H NMR spectrum.
For this compound, with its hydroxyl and amide functionalities, chiral acids or alcohols can serve as effective CSAs. For instance, (R)- or (S)-mandelic acid or its derivatives have been successfully used as CSAs for amino alcohols. arkat-usa.org The interaction between the CSA and the analyte is typically rapid on the NMR timescale, resulting in a single, averaged spectrum for each enantiomer-CSA complex. The difference in the association constants between the CSA and each enantiomer leads to the observed chemical shift non-equivalence.
A typical experimental setup would involve dissolving the sample of this compound in a suitable deuterated solvent, such as CDCl₃, and acquiring a standard ¹H NMR spectrum. Subsequently, a molar excess of the chiral solvating agent is added to the sample, and another spectrum is recorded. The enantiomeric excess can then be calculated from the ratio of the integrals of the separated signals.
Table 3: Hypothetical ¹H NMR Data for Enantiomeric Excess Determination using a Chiral Solvating Agent
| Proton Signal | Chemical Shift (ppm) without CSA | Chemical Shift (ppm) with (R)-Mandelic Acid | Integration Ratio (D:L) | Calculated ee (%) |
| H-2 (CH-N) | ~4.5 | 4.52 (D), 4.55 (L) | 95:5 | 90 |
| Benzoyl-H (ortho) | ~8.1 | 8.11 (D), 8.14 (L) | 95:5 | 90 |
This table is for illustrative purposes and actual chemical shifts and separations will vary.
The success of this method depends on the selection of an appropriate CSA that provides sufficient chemical shift separation for accurate integration. The choice of solvent and temperature can also influence the degree of separation.
Future Directions in Fmoc 3 Benzoyl Erythro Sphingosine Research
Development of Novel Synthetic Routes for Enhanced Stereochemical Control
The synthesis of sphingolipids with precise stereochemistry is a formidable challenge in organic chemistry. The D-erythro configuration of sphingosine (B13886) is crucial for its biological activity. Future research will focus on developing novel synthetic routes that offer superior control over the stereocenters at the C2 and C3 positions. While existing methods have successfully produced D-erythro-sphingosine, often starting from precursors like L-serine, there is a continuous drive for greater efficiency and stereoselectivity. acs.org
Future synthetic strategies may involve:
Enzymatic Synthesis: Leveraging enzymes that naturally produce sphingolipids could offer unparalleled stereochemical precision. Research into harnessing these biocatalysts for in vitro synthesis could provide a green and efficient alternative to traditional chemical methods.
Flow Chemistry: The transition of complex multi-step syntheses to continuous flow systems can enhance reaction control, improve safety, and allow for easier scale-up. Developing a flow-based synthesis for sphingosine derivatives represents a significant engineering and chemical challenge.
These advancements aim to move beyond classical protection-deprotection sequences to more elegant and atom-economical syntheses, making complex sphingolipids more accessible for research.
Exploration of New Protecting Group Strategies for Complex Molecules
The use of fluorenylmethyloxycarbonyl (Fmoc) for the amine and benzoyl (Bz) for the hydroxyl group in Fmoc-3-benzoyl-erythro-sphingosine is a classic example of an orthogonal protection strategy. numberanalytics.comorganic-chemistry.org The Fmoc group is labile to basic conditions, while the benzoyl group is more robust and typically removed under different, often hydrolytic, conditions. total-synthesis.comlibretexts.org This orthogonality is critical, as it allows chemists to selectively unmask one functional group for further reaction while the other remains protected. organic-chemistry.org
Future research will explore new protecting groups with enhanced features:
Hyper-Orthogonality: Developing groups that can be removed under highly specific and non-invasive conditions (e.g., light, specific enzymes, or unique reagents) would allow for the synthesis of exceptionally complex molecules with multiple functional groups.
Traceless Protecting Groups: Groups that, upon cleavage, leave no residue or a benign byproduct are highly desirable for simplifying purification processes.
Multi-functional Groups: Protecting groups that also confer advantageous properties, such as enhanced solubility or the ability to direct a subsequent reaction to a specific site (directing groups), are a promising area of investigation.
| Protecting Group | Protected Functionality | Key Properties | Typical Cleavage Condition |
|---|---|---|---|
| Fmoc (Fluorenylmethyloxycarbonyl) | Amine | Base-labile; UV-active for reaction monitoring. nih.govyoutube.com | Secondary amines (e.g., Piperidine) in DMF. total-synthesis.com |
| Bz (Benzoyl) | Hydroxyl | Stable to acidic and mildly basic conditions; more robust than acetyl. libretexts.org | Acidic or basic hydrolysis (e.g., NaOH/MeOH). libretexts.org |
| Boc (tert-Butyloxycarbonyl) | Amine | Acid-labile; orthogonal to Fmoc. organic-chemistry.org | Strong acids (e.g., Trifluoroacetic acid - TFA). nih.gov |
| Bn (Benzyl) | Hydroxyl | Stable to a wide range of conditions except hydrogenolysis. organic-chemistry.org | Catalytic hydrogenation (e.g., H₂, Pd/C). organic-chemistry.org |
Design of Advanced Chemical Probes for Unexplored Sphingolipid Pathways
This compound is an ideal precursor for the synthesis of chemical probes to investigate the complex roles of sphingolipids in cell signaling. nih.gov Sphingosine and its metabolites, like sphingosine-1-phosphate (S1P), are key regulators of processes from cell growth to apoptosis. nih.govnih.gov By selectively deprotecting the amine or hydroxyl group, researchers can attach various reporter tags.
Future directions in probe design include:
Fluorogenic Probes: Attaching environmentally sensitive fluorophores that change their emission properties upon binding to a target enzyme or entering a specific cellular compartment.
Photo-affinity Labels: Incorporating photo-activatable cross-linking groups that, upon irradiation with light, form a covalent bond with nearby proteins, allowing for the identification of novel sphingolipid-binding partners.
Metabolic Tags: Introducing small chemical handles, such as alkynes or azides, that can be used for bio-orthogonal "click" chemistry reactions to visualize and track the metabolism of the sphingolipid analog within living cells.
| Modification Site (Post-Deprotection) | Potential Tag | Research Application |
|---|---|---|
| C2-Amine (after Fmoc removal) | Biotin | Affinity purification of interacting proteins. |
| C2-Amine (after Fmoc removal) | Fluorescent Dye (e.g., NBD) | Microscopy studies to track subcellular localization. nih.gov |
| C1-Hydroxyl (after benzoyl migration/removal) | Phosphate (B84403) Analogue | Probing sphingosine kinase activity and S1P receptor binding. nih.gov |
| Alkyl Chain | Alkyne or Azide Group | Click chemistry-based metabolic labeling and tracking. |
Integration with High-Throughput Screening (HTS) Methodologies in Enzyme Research
The enzymes that metabolize sphingolipids, such as sphingosine kinases (SphKs), are important therapeutic targets for diseases including cancer and inflammatory disorders. nih.gov High-throughput screening (HTS) is essential for discovering new enzyme inhibitors. Intermediates like this compound can serve as the starting point for creating diverse chemical libraries of sphingolipid analogs.
Future integration with HTS will likely involve:
Combinatorial Synthesis: Using the protected sphingosine scaffold, automated parallel synthesis could generate hundreds or thousands of derivatives with varied acyl chains, head groups, and stereochemistries.
Advanced Assay Development: The development of more sensitive and direct HTS assays, such as real-time fluorescence-based methods or mass spectrometry-based platforms, will allow for faster and more accurate screening of these compound libraries against enzymes like SphK1 and SphK2. nih.govnih.gov
Fragment-Based Screening: Synthesizing smaller fragments derived from the sphingosine backbone for use in fragment-based drug discovery, a technique that can identify low-affinity binders that are then optimized into potent inhibitors.
Applications in Advanced Membrane Mimicry and Nanotechnology Research
Sphingolipids are fundamental components of cell membranes, where they form lipid rafts and influence membrane fluidity and protein function. The amphipathic nature of sphingosine makes it an excellent candidate for self-assembly into nanostructures.
Future research could leverage this compound in:
Artificial Membranes: Using deprotected or modified sphingosines to create synthetic lipid bilayers or nanodiscs that mimic specific domains of the cell membrane. These systems would be invaluable for studying the function of membrane proteins in a controlled environment.
Drug Delivery Systems: Developing sphingolipid-based nanoparticles or liposomes for targeted drug delivery. The biocompatibility of sphingolipids and the potential for surface modification (e.g., attaching targeting ligands) make them attractive vehicles for delivering therapeutics.
Biosensors: Creating surfaces functionalized with oriented sphingolipids to act as biosensors for detecting protein-lipid interactions or the activity of membrane-associated enzymes. The Fmoc group itself, known for its role in peptide self-assembly, could be exploited to control the organization of these materials.
Leveraging Computational Chemistry in Sphingolipid Design and Interaction Prediction
Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and chemical biology. For sphingolipid research, these methods can provide insights that are difficult to obtain through experimental means alone.
Future applications of computational chemistry include:
Predictive Docking: Using the three-dimensional structure of this compound as a starting point to model how a vast array of virtual derivatives would bind to the active sites of target enzymes like sphingosine kinases or ceramidases. This can prioritize the synthesis of the most promising candidates.
Molecular Dynamics Simulations: Simulating the behavior of novel sphingolipid analogs within a model cell membrane to predict their effects on membrane properties like fluidity, thickness, and lipid raft formation.
Quantum Mechanical Calculations: Elucidating the reaction mechanisms of sphingolipid-metabolizing enzymes and understanding the precise electronic interactions that govern substrate binding and catalysis, which can guide the design of next-generation inhibitors and probes.
Q & A
Q. Using FINER criteria: Is investigating the compound’s role in bacterial membrane disruption feasible and novel?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
